molecular formula C9H7F3N2O B8386561 (3-Trifluoromethoxy-phenylamino)-acetonitrile

(3-Trifluoromethoxy-phenylamino)-acetonitrile

Cat. No. B8386561
M. Wt: 216.16 g/mol
InChI Key: ZHXAZQBIDMFEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Trifluoromethoxy-phenylamino)-acetonitrile is a useful research compound. Its molecular formula is C9H7F3N2O and its molecular weight is 216.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Trifluoromethoxy-phenylamino)-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Trifluoromethoxy-phenylamino)-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Trifluoromethoxy-phenylamino)-acetonitrile

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)anilino]acetonitrile

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)15-8-3-1-2-7(6-8)14-5-4-13/h1-3,6,14H,5H2

InChI Key

ZHXAZQBIDMFEIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3-(trifluoromethoxy)aniline (1.00 g, 5.64 mmol), bromoacetonitrile (745 mg, 6.21 mmol), sodium iodide (1.86 g, 12.4 mmol), and sodium carbonate (858 mg, 6.21 mmol) in CH3CN (15 mL) was heated at reflux for 18 h, then partitioned between water and EtOAc. The organic layer was washed with brine, dried (MgSO4), filtered, and evaporated. Chromatography (SiO2; heptane/EtOAc gradient) afforded the title compound (904 mg, 74%). Brown liquid, MS: 215.2 (M+H)+.
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15 mL
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Yield
74%

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